3-Propylcatechol

説明

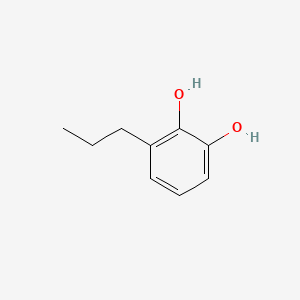

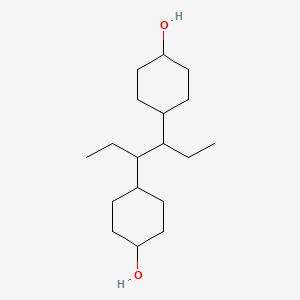

3-Propylcatechol is an organic compound that belongs to the catechol family with the molecular formula C9H12O2 . It is a common constituent of foods, drinks, and drugs .

Molecular Structure Analysis

The molecular formula of 3-Propylcatechol is C9H12O2. It has an average mass of 152.190 Da and a monoisotopic mass of 152.083725 Da .科学的研究の応用

Carbamate Synthesis

4-Propylcatechol carbonate, derived from renewable 4-propylcatechol (from wood) and dimethyl carbonate (from CO2), is used for carbamate synthesis. This process involves a two-step reaction under mild conditions, producing carbamates and 4-propylcatechol as a byproduct, which can be recycled (Dobi et al., 2019).

Silica-Rubber Interface Modification

Hydrogenated urushiol, a derivative of 3-pentadecylcatechol, modifies silica particles for use in vulcanized rubber. This modification improves dispersion and mechanical properties of the rubber, demonstrating 3-pentadecylcatechol's role in enhancing material properties (Yan et al., 2018).

Synthesis of Dinuclear Triple-Stranded Helicates

Dicatechol ligands, including 3b-g-H4, are synthesized for the formation of dinuclear triple-stranded helicates with titanium(IV) ions. These helicates have potential applications in coordination chemistry and materials science (Albrecht et al., 2004).

Study in Ferromagnetic Exchange

3,5-Di-tert-butylcatechol is used in studying ferromagnetic exchange in copper(II) radical ligand complexes. These studies contribute to our understanding of magnetic properties in inorganic compounds (Speier et al., 1996).

Antioxidant Activity Analysis

The antioxidant activity of polyphenols, including 3,5-di-tert-butylcatechol, has been studied to understand their stabilizing effect on radicals. This research contributes to the development of effective antioxidants in various applications (Lucarini et al., 2002).

Animal Testing and Research

While not directly related to 3-Propylcatechol, it's important to note the broader ethical considerations in scientific research, particularly regarding animal testing and the "3 Rs" principles (Replacement, Reduction, Refinement) (Ferdowsian & Beck, 2011).

特性

IUPAC Name |

3-propylbenzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2/c1-2-4-7-5-3-6-8(10)9(7)11/h3,5-6,10-11H,2,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOZVFLWHGAXTPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(C(=CC=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00183165 | |

| Record name | 3-Propylcatechol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00183165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Propylbenzene-1,2-diol | |

CAS RN |

2896-63-1 | |

| Record name | 3-Propylcatechol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002896631 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Propylcatechol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00183165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-PROPYLCATECHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G1595578WG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How is 3-propylcatechol formed and further metabolized in Pseudomonas sp. strain HBP1 Prp?

A1: 3-Propylcatechol is generated through the action of an NADH-dependent monooxygenase on 2-propylphenol in Pseudomonas sp. strain HBP1 Prp. This enzyme catalyzes the addition of an oxygen atom to 2-propylphenol, forming 3-propylcatechol []. This compound then serves as a substrate for a metapyrocatechase enzyme, leading to the formation of 2-hydroxy-6-oxo-nona-2,4-dienoate, which is further degraded by a meta fission product hydrolase to ultimately yield butyrate as a final product [].

Q2: Are there any structural similarities between 3-propylcatechol and the natural substrate of the enzymes involved in its metabolism?

A2: Yes, the research indicates that the enzymes involved in 3-propylcatechol metabolism, namely the monooxygenase, metapyrocatechase, and meta fission product hydrolase, exhibit their highest activities towards metabolites derived from 2-hydroxybiphenyl degradation []. This suggests structural similarities between 3-propylcatechol and the natural substrates of these enzymes, potentially explaining why this particular strain of Pseudomonas can utilize 3-propylcatechol as part of its metabolic pathway.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(46R)-7,8,9,12,13,14,25,26,27,30,31,32,35,36,37,46-hexadecahydroxy-3,18,21,41,43-pentaoxanonacyclo[27.13.3.138,42.02,20.05,10.011,16.023,28.033,45.034,39]hexatetraconta-5,7,9,11,13,15,23,25,27,29(45),30,32,34(39),35,37-pentadecaene-4,17,22,40,44-pentone](/img/structure/B1228093.png)

![2-(4-Anilinophenoxy)acetic acid [2-(2-furanylmethylamino)-2-oxoethyl] ester](/img/structure/B1228094.png)

![5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-[[(2Z)-2-(2-amino-4-thiazolyl)-2-[[(S)-carboxy(3,4-dihydroxyphenyl)methoxy]imino]acetyl]amino]-8-oxo-, (6R,7R)-](/img/structure/B1228104.png)

![1-But-2-en-2-yl-2,8,10-trichloro-9-hydroxy-3-methoxy-4,7-dimethylbenzo[b][1,4]benzodioxepin-6-one](/img/structure/B1228115.png)